molecular formula C20H22F2N4O2S B3030238 (R)-Filanesib CAS No. 885060-08-2

(R)-Filanesib

Número de catálogo B3030238
Número CAS: 885060-08-2
Peso molecular: 420.5
Clave InChI: LLXISKGBWFTGEI-HXUWFJFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-Filanesib, also known as ARRY-520, is a small molecule drug that is currently being studied for its potential use in the treatment of multiple myeloma, a type of cancer that affects the plasma cells in bone marrow. The drug works by targeting and inhibiting kinesin spindle protein (KSP), which is involved in the process of cell division.

Aplicaciones Científicas De Investigación

Kinesin Spindle Protein Inhibition and Mitotic Arrest

Filanesib (ARRY-520) is a highly selective inhibitor of kinesin spindle protein (KSP), inducing mitotic arrest and subsequent tumor cell death in various cancer types. In a study, its efficacy and safety were evaluated in patients with advanced solid tumors. This Phase 1 study found that Filanesib, administered as a 1-hour intravenous infusion, showed tolerable exposures and evidence of KSP inhibition, with stable disease observed in 18% of patients (LoRusso et al., 2015).

Apoptotic Mechanisms in Multiple Myeloma

Filanesib's effectiveness in inducing apoptosis in myeloma cells was studied, focusing on the role of Bcl-2 family members. The study revealed that Filanesib triggered mitochondrial translocation of several proapoptotic proteins, inducing cell death. It was observed that Bax, a proapoptotic protein, is a key determinant of sensitivity to Filanesib in multiple myeloma cells (Hernández-García et al., 2015).

Enhanced Activity with Pomalidomide and Dexamethasone

Research investigating the synergistic effects of Filanesib combined with pomalidomide and dexamethasone in multiple myeloma highlighted its enhanced activity. This combination showed synergy in vitro, ex vivo, and in vivo, mediated by impairment of mitosis transcriptional control and induction of apoptosis in proliferative cells (Hernández-García et al., 2017).

Combination with Carfilzomib in Refractory Multiple Myeloma

A study explored combining Filanesib with Carfilzomib, a proteasome inhibitor, in patients with refractory multiple myeloma. This combination was found to be safe and tolerable, providing a potential new treatment avenue for patients with multiple myeloma refractory to standard therapies (Shah et al., 2012).

Preclinical Activity in Multiple Myeloma

Filanesib has shown potent preclinical activity against multiple myeloma, with rapid action inducing cell cycle blockade and leading to apoptosis. Its activity depends on the expression of anti-apoptotic protein Mcl-1 and pro-apoptotic proteins Bax and Bak. Moreover, its combination with dexamethasone and IMiDs demonstrated high synergism in animal models (Hernández-García et al., 2014).

Clinical Efficacy in Multiple Myeloma

Filanesib's clinical efficacy in patients with multiple myeloma was highlighted, showing promising results, especially when combined with carfilzomib and pomalidomide. The presence of a biomarker, alpha 1-acid glycoprotein (AAG), was identified as key to determining patients' response to these combinations (Algarín et al., 2019).

Mechanisms of Synergistic Interaction

The mechanisms underlying the synergistic interaction of Filanesib with pomalidomide and dexamethasone were studied, highlighting the concurrent activation of intrinsic and extrinsic pathways of apoptosis. Proteins like NOXA, BIM, BAX, and tBID were identified as central players in this synergistic mechanism (Hernández-García et al., 2015).

Efficacy in Combination with Bortezomib and Dexamethasone

The combination of Filanesib with bortezomib and dexamethasone was studied in patients with relapsed/refractory multiple myeloma. This combination showed safety and encouraging activity, particularly in patients with specific genetic profiles like 1q21 gain and t(11;14) (Pan et al., 2021).

Combination with Pomalidomide and Dexamethasone

A study evaluated the combination of Filanesib with pomalidomide and dexamethasone in relapsed or refractory multiple myeloma patients. This strategy showed significant activity, though with notable hematological toxicity. Importantly, AAG levels were identified as predictive of response (Ocio et al., 2020).

Propiedades

IUPAC Name

(2R)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXISKGBWFTGEI-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)N1[C@@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673046
Record name (2R)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Filanesib

CAS RN

885060-08-2
Record name (2R)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Filanesib
Reactant of Route 2
(R)-Filanesib
Reactant of Route 3
(R)-Filanesib
Reactant of Route 4
(R)-Filanesib
Reactant of Route 5
Reactant of Route 5
(R)-Filanesib
Reactant of Route 6
(R)-Filanesib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.